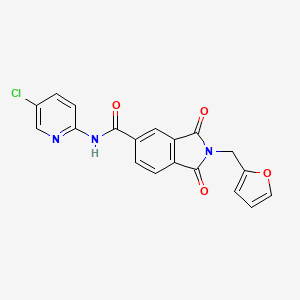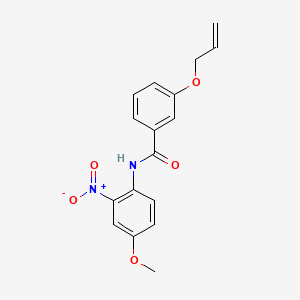![molecular formula C20H15N3O4 B4411403 [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4411403.png)
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate
Übersicht
Beschreibung
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate, commonly known as MQC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQC is a synthetic molecule that has been synthesized using various methods, and its properties and effects have been studied extensively.
Wirkmechanismus
The mechanism of action of MQC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MQC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MQC has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
MQC has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. MQC has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to scavenge free radicals, thereby reducing oxidative stress. MQC has also been shown to induce apoptosis in tumor cells, suggesting its potential use as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
MQC has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-characterized properties. MQC has also been shown to exhibit potent biological activities, making it a promising candidate for drug development. However, the limitations of MQC include its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on MQC, including the development of more efficient synthesis methods, the investigation of its potential as a fluorescent probe for the detection of metal ions, and the exploration of its potential as a corrosion inhibitor for metal surfaces. Additionally, further studies are needed to elucidate the mechanism of action of MQC and to identify its molecular targets. Furthermore, the potential of MQC as an anticancer agent should be investigated in more detail, including its efficacy in animal models and its potential for combination therapy with other anticancer agents.
Wissenschaftliche Forschungsanwendungen
MQC has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MQC has been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor activities. MQC has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metal surfaces. In analytical chemistry, MQC has been used as a standard reference material for the calibration of analytical instruments.
Eigenschaften
IUPAC Name |
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-oxo-1H-quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-12-6-8-13(9-7-12)19-23-22-18(27-19)11-26-20(25)15-10-17(24)21-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSKCBRQFNGIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4411326.png)
![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl propionate](/img/structure/B4411338.png)
![2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4411346.png)
![[2-(4-morpholinyl)ethyl][(5-phenyl-2-furyl)methyl]amine dihydrochloride](/img/structure/B4411369.png)
![2-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4411377.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4411378.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B4411379.png)
![ethyl {4-[(phenylacetyl)amino]phenyl}carbamate](/img/structure/B4411384.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4411387.png)

![2-[3-(acetylamino)phenoxy]-N-2-biphenylylacetamide](/img/structure/B4411395.png)


![3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411420.png)